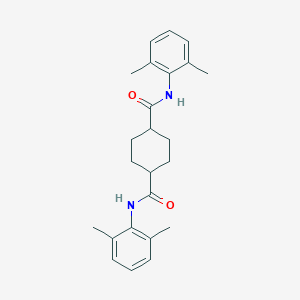![molecular formula C14H18ClN4O+ B261515 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane, commonly known as CPT, is a cationic surfactant that has gained significant attention in recent years due to its numerous applications in scientific research. CPT is a highly versatile compound that has been used in a variety of fields, including chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
CPT's mechanism of action is based on its cationic nature. CPT interacts with negatively charged cell membranes, resulting in the disruption of the membrane's integrity. This disruption allows for the enhanced uptake of various molecules, including drugs and DNA.
Biochemical and Physiological Effects:
CPT has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CPT can induce apoptosis in cancer cells, making it a potential anticancer agent. CPT has also been shown to have antibacterial and antifungal properties. In addition, CPT has been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
CPT's cationic nature and ability to interact with negatively charged cell membranes make it an ideal carrier molecule for drug delivery. CPT's ability to induce apoptosis in cancer cells makes it a potential anticancer agent. However, CPT's cationic nature can also result in cytotoxicity, making it important to carefully consider the concentration of CPT used in experiments.
Zukünftige Richtungen
There are numerous future directions for the use of CPT in scientific research. One potential application is in the field of gene therapy. CPT's ability to enhance the uptake of DNA makes it an ideal candidate for the delivery of gene therapy vectors. Another potential application is in the field of nanotechnology. CPT's cationic nature makes it an ideal candidate for the synthesis of various nanoparticles. Overall, CPT's unique properties make it a promising compound for future scientific research.
Conclusion:
In conclusion, CPT is a highly versatile compound that has numerous applications in scientific research. The synthesis of CPT is a relatively simple process that can be carried out in a laboratory setting. CPT's cationic nature and ability to interact with negatively charged cell membranes make it an ideal candidate for drug delivery and gene therapy. CPT's ability to induce apoptosis in cancer cells and its antibacterial, antifungal, and anti-inflammatory properties make it a potential treatment for various diseases. However, it is important to carefully consider the concentration of CPT used in experiments due to its potential cytotoxicity. Overall, CPT is a promising compound for future scientific research.
Synthesemethoden
The synthesis of CPT involves the reaction of 1,4,7-triaza-cyclononane with 4-chlorophenacyl chloride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CPT. The synthesis of CPT is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
CPT has been extensively used in scientific research due to its unique properties. One of the major applications of CPT is in the field of drug delivery. CPT has been used as a carrier molecule for the delivery of various drugs, including anticancer drugs, antibiotics, and anti-inflammatory agents. CPT's cationic nature allows it to interact with negatively charged cell membranes, resulting in enhanced drug delivery.
Eigenschaften
Produktname |
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane |
|---|---|
Molekularformel |
C14H18ClN4O+ |
Molekulargewicht |
293.77 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone |
InChI |
InChI=1S/C14H18ClN4O/c15-13-3-1-12(2-4-13)14(20)5-19-9-16-6-17(10-19)8-18(7-16)11-19/h1-4H,5-11H2/q+1 |
InChI-Schlüssel |
ZQEKVSYBQHHUIX-UHFFFAOYSA-N |
SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)

![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)


![1-{[4-(1-Azepanylcarbonyl)cyclohexyl]carbonyl}azepane](/img/structure/B261455.png)
![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)